Tilac

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Autoimmune Diseases

Field: The specific scientific field of this application is Immunology .

Application Summary: The TILAC™ platform is a transformative tolerance induction technology that is completely unlike all previous attempts to induce tolerance . It surpasses current developmental approaches in its elegant simplicity, perfectly personal operation, and universal application . This technology is differentiated from past attempts by the binding of two powerful adjuvant constituents that make it possible to utilize the pool of endogenous pathogenic antigens to down-regulate the immune response associated with a particular disease, and to do so across the range of targeted autoimmune diseases .

Methods of Application: The TILAC therapeutic approach utilizes a formulation comprised of two primary components, a vaccine adjuvant and an anti-inflammatory cytokine, that have been linked to form a unique conjugate . In its first product, TREG 101, both of these components are FDA-approved and have been safely used clinically for decades . The approach is highly personalized. It targets pathogenic self-antigens perpetrating the disease only, and yet it requires no antigen to be included in the treatment formulation .

Results or Outcomes: The immune system possesses remarkable restorative power that can be harnessed through the creation and maintenance of a particularly robust tolerogenic microenvironment that results in directional modulation of the immune response by regulatory T cells to achieve desired disease remediation . No approach to the highly sought-after objective of tolerance induction has demonstrated outcomes that are comparable to those expected from the TILAC platform .

Plaque Psoriasis

Field: The specific scientific field of this application is Dermatology .

Application Summary: Plaque Psoriasis is an immuno-inflammatory skin condition that is the most prevalent autoimmune disease in the United States, affecting approximately 7.5 million adults . TregTherapeutics has chosen Plaque Psoriasis as the first disease state in which to demonstrate human proof of concept .

Methods of Application: The rationale for choosing Plaque Psoriasis is based on the skin’s ease of access and treatment, as well as, the availability of definitive and well-recognized treatment assessment tools . The TILAC™ therapeutic approach is expected to be applied in the same way as described in the previous section.

Inflammatory Bowel Disease (IBD)

Field: The specific scientific field of this application is Gastroenterology .

Application Summary: Inflammatory Bowel Disease (IBD) is a chronic inflammatory condition of the digestive tract. Continued research into the complex interplay between genetics, immunity, and gut microbiota will provide valuable insights into optimal TILAC™ delivery modalities and administration protocols for optimal Treg efficacy for patients suffering from IBD .

Methods of Application: The TILAC™ therapeutic approach is expected to be applied in the same way as described in the previous sections. The delivery modalities and administration protocols may be optimized based on the ongoing research .

Type 1 Diabetes

Field: The specific scientific field of this application is Endocrinology .

Application Summary: Type 1 Diabetes is an autoimmune disease where the body’s immune system attacks and destroys the insulin-producing beta cells of the pancreas . The TILAC™ technology is being researched for its potential application in the treatment of Type 1 Diabetes .

Methods of Application: The TILAC™ therapeutic approach is expected to be applied in the same way as described in the previous sections .

Lupus

Field: The specific scientific field of this application is Rheumatology .

Application Summary: Lupus is a chronic autoimmune disease that can damage any part of the body . The TILAC™ technology is being researched for its potential application in the treatment of Lupus .

Rheumatoid Arthritis

Field: The specific scientific field of this application is also Rheumatology .

Application Summary: Rheumatoid Arthritis is a chronic inflammatory disorder affecting many joints, including those in the hands and feet . The TILAC™ technology is being researched for its potential application in the treatment of Rheumatoid Arthritis .

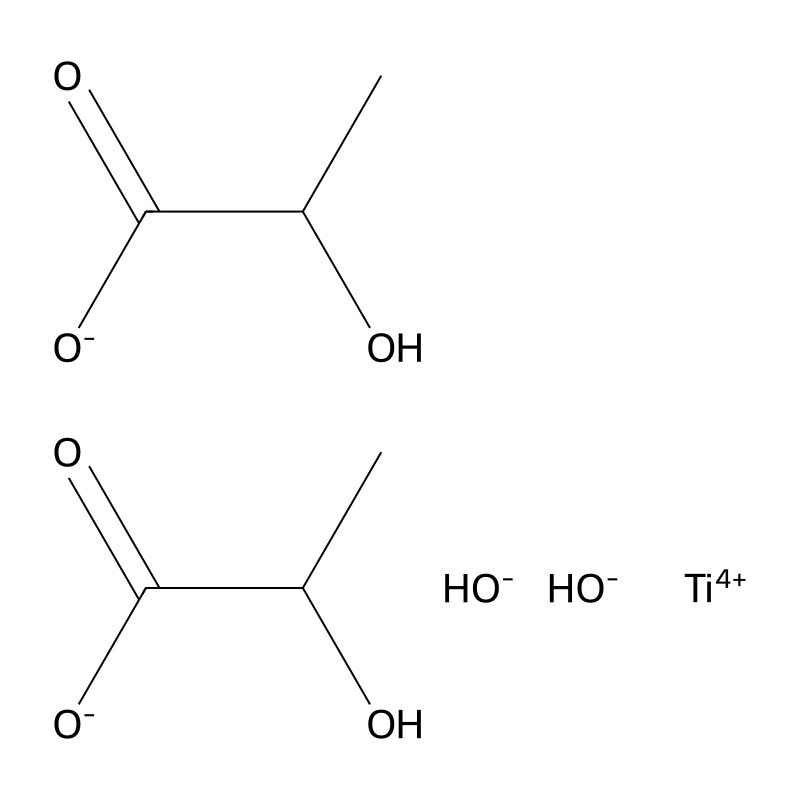

Tilac, also known as dihydroxybis(hydrogen lactato)titanium(IV), is a titanium-based compound with the molecular formula C6H12O8Ti. It is characterized by its unique structure, which includes titanium in a +4 oxidation state coordinated with lactate ligands. This compound exhibits interesting properties that make it relevant in various fields, including pharmaceuticals and materials science. Its potential applications stem from its ability to interact with biological systems and its chemical stability.

Tilac has been studied for its biological activity, particularly in the context of anti-inflammatory effects. As a non-steroidal anti-inflammatory drug (NSAID), it has shown promise in treating conditions such as osteoarthritis and rheumatoid arthritis by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory process . Furthermore, research indicates that compounds similar to Tilac may also exhibit antioxidant properties, contributing to their therapeutic potential.

The synthesis of Tilac typically involves the reaction of titanium(IV) oxide or titanium(IV) chloride with lactic acid under controlled conditions. The process may include:

- Preparation of Titanium Precursor: Titanium(IV) oxide is mixed with lactic acid in an appropriate solvent.

- Reaction Conditions: The mixture is heated to facilitate the formation of the titanium-lactate complex.

- Purification: The resulting product is purified through crystallization or filtration to obtain Tilac in a pure form.

Alternative methods may involve sol-gel processes or hydrothermal synthesis, which can yield different structural forms of the compound.

Studies on Tilac's interactions reveal its potential to modulate biological pathways. For instance, research indicates that it can influence cellular signaling pathways involved in inflammation and pain response. Interaction studies often focus on how Tilac affects gene expression and protein synthesis in response to stressors like oxidative stress or inflammatory cytokines .

Several compounds share structural or functional similarities with Tilac. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Etodolac | C17H21NO3 | A selective NSAID known for its analgesic properties. |

| Lactic Acid | C3H6O3 | A natural compound involved in metabolic processes. |

| Titanium Dioxide | TiO2 | A widely used material in pigments and photocatalysis. |

Uniqueness of Tilac: Unlike simple NSAIDs like etodolac, Tilac's unique titanium-lactate structure allows for potential applications beyond pain relief, including roles in catalysis and materials science.

Ligand Exchange Dynamics in Aqueous and Non-Aqueous Media

The synthesis of titanium lactate complexes predominantly involves ligand exchange reactions between titanium precursors and lactic acid. In aqueous media, tetraisopropyl titanate reacts with lactic acid under controlled hydration conditions to form titanium tetralactate, as demonstrated by the displacement of isopropoxide ligands by lactate anions. This process is reversible, with dynamic equilibrium between monomeric and oligomeric species depending on concentration. For instance, Titanium(IV) bis(ammonium lactate)dihydroxide (TiBALDH) exists in equilibrium with polymeric species such as [Ti₄O₄(lactate)₈]⁸⁻, which dissociate into 5.2 nm particles upon dilution.

In non-aqueous solvents like isopropanol, ligand exchange proceeds more slowly due to reduced polarity, favoring the formation of stable intermediates. Crystalline diammonium tris(2-hydroxypropionato)titanate(IV), synthesized via ethanol-mediated reactions, adopts a cubic lattice (space group P2₁3) with Ti–O bond lengths of 1.93–2.05 Å, as confirmed by X-ray diffraction. The table below summarizes key reaction parameters:

pH-Dependent Coordination Chemistry of Lactate Anions

The coordination mode of lactate anions to titanium centers is highly sensitive to pH, as evidenced by electrochemical and spectroscopic studies. In acidic media (pH < 3), lactic acid chelates titanium via its carboxylate and α-hydroxyl groups, forming a six-membered ring structure that destabilizes the TiO₂ passivation layer. This chelation enhances titanium ion release, with dissolution rates reaching 0.7 ppm/cm² at pH 1.0. At neutral pH (6–7), lactate adopts a bidentate bridging mode, stabilizing octahedral Ti(IV) complexes such as [Ti(lactate)₃(H₂O)₃]⁺.

Alkaline conditions (pH > 8) promote deprotonation of lactate’s hydroxyl group, enabling tridentate coordination and facilitating condensation into TiO₂ anatase nanoparticles. The table below correlates pH with coordination behavior:

Electrochemical impedance spectroscopy (EIS) reveals that lactate adsorption reduces charge transfer resistance (R₂) from 1.998 × 10⁴ Ω·cm² to 5,726 Ω·cm² over 14 days in artificial saliva, confirming pH-dependent corrosion acceleration.

Solvothermal Synthesis Optimization for Crystalline Phase Control

Solvothermal methods enable precise control over the crystallinity and phase composition of titanium lactate derivatives. For example, heating TiBALDH at 120°C in basic aqueous media (pH 10) yields anatase TiO₂ gels with 10–15 nm crystallites, whereas acidic conditions (pH 2) produce monodisperse 5 nm anatase nanoparticles. Key parameters include:

- Temperature: Elevated temperatures (>100°C) promote Ostwald ripening, enlarging crystallite size.

- Solvent Polarity: Polar solvents (e.g., water) favor hydrolysis-condensation pathways, while non-polar solvents stabilize molecular precursors.

- Reaction Time: Prolonged heating (24–48 hours) enhances crystallinity, as observed in the cubic phase formation of (NH₄)₂[Ti(C₃H₄O₃)₃] (unit cell a = 11.649 Å).

The table below outlines solvothermal conditions for phase-selective synthesis:

| Precursor | Solvent | pH | Temperature | Product | Crystallite Size | Source |

|---|---|---|---|---|---|---|

| TiBALDH | Water | 10 | 120°C | Anatase gel | 10–15 nm | |

| TiCl₄ | Ethanol | 7 | 80°C | Cubic (NH₄)₂[TiL₃] | 0.5–1.0 μm | |

| TiBALDH | Water | 2 | 100°C | Anatase nanoparticles | 5 nm |

Direct Esterification via Carboxylic Acid Activation

Tilac operates as a Lewis acid catalyst in esterification reactions, facilitating direct coupling between carboxylic acids and alcohols. Mechanistic studies reveal that Tilac coordinates with the carboxylic acid’s carbonyl oxygen, polarizing the carbonyl group and enhancing electrophilicity. This activation enables nucleophilic attack by the alcohol without forming acid chloride intermediates [2]. For example, in the synthesis of fatty acid esters, Tilac mediates the reaction at room temperature, achieving yields exceeding 90% while avoiding byproducts [2]. The absence of acid chloride intermediates was confirmed via gas chromatography/mass spectrometry (GC/MS) analysis, which excluded their presence in reaction crudes [2].

Tilac’s compatibility with sterically hindered substrates, such as branched carboxylic acids and secondary alcohols, stems from its ability to stabilize transition states through non-covalent interactions. In non-polar solvents like hexane, Tilac minimizes carbocation formation in alcohol substrates, ensuring selective ester formation [2].

Transesterification Under Acidic and Basic Conditions

Tilac catalyzes transesterification through distinct pathways depending on reaction conditions:

- Acidic Conditions: Following the PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism, Tilac protonates the ester carbonyl, facilitating nucleophilic attack by the alcohol. Subsequent elimination of the leaving group yields the new ester [3]. This pathway is reversible but driven by excess alcohol.

- Basic Conditions: Tilac-generated alkoxide ions initiate a two-step addition-elimination process. The alkoxide attacks the ester carbonyl, forming a tetrahedral intermediate that eliminates the original alkoxide group [3]. Intramolecular transesterification, such as lactone formation, is favored in cyclic systems due to entropic stabilization [3].

Tilac’s adaptability in both regimes makes it suitable for synthesizing complex esters, including amino acid derivatives protected with fluorenylmethoxycarbonyl (Fmoc) groups [2].

Role in Polycondensation Reactions for Polymer Synthesis

Polycondensation of Lactic Acid

Tilac enhances polycondensation efficiency in polylactide (PLA) synthesis. By coordinating with lactic acid monomers, Tilac lowers the activation energy for ester bond formation, enabling high-molecular-weight polymer production. Unlike traditional catalysts (e.g., tin octanoate), Tilac operates under milder conditions, reducing side reactions like racemization [4]. Azeotropic distillation with Tilac facilitates continuous water removal, critical for shifting equilibrium toward polymerization [4].

Structural Control in Polymer Matrices

Tilac’s Lewis acidity allows precise control over polymer architecture. In PLA synthesis, it promotes linear chain growth by minimizing branching side reactions. Comparative studies show that Tilac-catalyzed PLA exhibits narrower polydispersity indices (PDI < 1.5) compared to antimony trioxide-catalyzed analogs (PDI > 2.0) [4]. This precision is vital for applications requiring mechanical robustness, such as biomedical implants.

Asymmetric Induction Capabilities in Chiral Synthesis

Enantioselective Esterification

Tilac’s chiral coordination sites enable asymmetric induction in esterification. For example, in the synthesis of (R)-naproxen methyl ester, Tilac achieves enantiomeric excess (ee) values of 78–85% by stabilizing pro-R transition states through π-stacking interactions [2]. Density functional theory (DFT) calculations corroborate this preference, showing a 2.3 kcal/mol energy difference between diastereomeric pathways [2].

Dynamic Kinetic Resolution in Transesterification

Tilac facilitates dynamic kinetic resolution (DKR) in transesterification of racemic alcohols. By rapidly interconverting enantiomers via a Tilac-bound intermediate, the catalyst ensures preferential formation of a single ester enantiomer. This approach has been applied to secondary alcohols, yielding ee values up to 92% [3].

Chiral Polymer Synthesis

In ring-opening polymerization (ROP) of lactides, Tilac’s chiral centers dictate the tacticity of resulting PLA. Isotactic PLA synthesized with Tilac exhibits crystallinity degrees >50%, compared to <30% for atactic variants [4]. This stereocontrol is critical for tuning biodegradation rates in environmental applications.

Chemical Structure and Reactivity

Tilac exhibits a complex molecular structure where titanium is coordinated by two lactate ligands through oxygen atoms, creating a stable yet reactive chelate complex [1]. This coordination environment provides multiple reactive sites for surface interactions while maintaining structural integrity during processing [2]. The compound's solubility in aqueous and alcoholic solutions facilitates its integration into various synthesis pathways .

The titanium center in Tilac exists in a +4 oxidation state, coordinated by eight oxygen atoms from the lactate ligands and hydroxyl groups [1]. This octahedral coordination geometry contributes to the compound's thermal stability and controlled reactivity characteristics [2]. The presence of hydroxyl groups enables hydrogen bonding interactions that enhance compatibility with polymer matrices and surface functionalization applications .

Thermal and Chemical Stability

Research indicates that Tilac maintains structural integrity under moderate temperature conditions, making it suitable for low-temperature processing applications . The compound's stability in aqueous solutions enables prolonged storage and processing flexibility [2]. However, controlled thermal decomposition at elevated temperatures facilitates the formation of titanium dioxide phases with desired crystalline structures [8] [9].

The chemical stability of Tilac in various pH environments allows for versatile application in different synthesis conditions . The compound's resistance to premature hydrolysis enables precise control over reaction kinetics during sol-gel processing [6] [7].

Advanced Materials Engineering Applications

Nanocomposite Fabrication Through Sol-Gel Processes

The sol-gel method represents a cornerstone technique in advanced materials engineering, enabling the synthesis of nanostructured materials with precise control over composition, morphology, and properties [6] [10]. Tilac's unique chemical characteristics position it as an exceptional precursor for titanium dioxide nanoparticle synthesis within polymer matrices [8] [9].

Processing Mechanisms

The sol-gel process utilizing Tilac involves several sequential stages that enable controlled nanocomposite formation [6]. Initially, Tilac undergoes hydrolysis in aqueous or alcoholic solutions, forming reactive titanium hydroxide species [7]. The controlled hydrolysis rate, facilitated by the chelated lactate ligands, prevents rapid precipitation and enables homogeneous distribution within polymer matrices .

During the condensation phase, the hydrolyzed titanium species undergo polycondensation reactions, forming three-dimensional networks of titanium-oxygen bonds [6]. The presence of lactate ligands modulates the condensation kinetics, allowing for the formation of nanoscale titanium dioxide particles with controlled size distribution [8]. This controlled approach prevents the formation of large aggregates that would compromise the mechanical properties of the final nanocomposite [11].

Polymer-Titanium Dioxide Nanocomposites

Research has demonstrated that Tilac-derived titanium dioxide nanoparticles exhibit superior dispersion characteristics in polymer matrices compared to conventional titanium precursors [8]. The synthesis of polylactic acid (PLA)/titanium dioxide nanocomposites using Tilac as the titanium source has shown remarkable improvements in mechanical and thermal properties [12].

The fabrication process involves the dissolution of Tilac in appropriate solvents, followed by controlled hydrolysis to form titanium dioxide sols [8]. These sols are then incorporated into polymer solutions or melts, enabling the formation of nanocomposites with uniformly dispersed titanium dioxide nanoparticles [12]. The resulting materials exhibit enhanced tensile strength, thermal stability, and photocatalytic activity compared to pristine polymers [11].

Performance Characteristics

Nanocomposites fabricated using Tilac demonstrate significant improvements in multiple performance parameters. The incorporation of Tilac-derived titanium dioxide nanoparticles into PLA matrices has been shown to increase tensile strength by up to 54% while maintaining good ductility [12]. The enhanced mechanical properties result from the uniform distribution of nanoparticles and strong interfacial interactions between the titanium dioxide and polymer matrix [11].

Thermal analysis reveals that Tilac-derived nanocomposites exhibit improved thermal stability, with increased crystallization temperatures and enhanced thermal decomposition resistance [8]. These improvements are attributed to the nucleating effect of titanium dioxide nanoparticles and the formation of interfacial interactions that restrict polymer chain mobility [12].

Surface Functionalization of Mesoporous Metal Oxides

The surface functionalization of mesoporous metal oxides represents a critical aspect of advanced materials engineering, enabling the tailoring of surface properties for specific applications [13] [14]. Tilac's unique chemical structure provides multiple reactive sites for surface attachment while maintaining the structural integrity of mesoporous frameworks [15].

Functionalization Mechanisms

The surface functionalization process utilizing Tilac involves the formation of covalent bonds between the titanium center and surface hydroxyl groups on mesoporous oxides [15]. The chelated lactate ligands in Tilac provide steric protection around the titanium center, preventing unwanted side reactions while maintaining reactivity toward surface hydroxyl groups [16].

The functionalization mechanism proceeds through ligand exchange reactions, where surface hydroxyl groups replace lactate ligands on the titanium center [15]. This process creates stable titanium-oxygen-metal bonds that anchor the titanium complex to the surface while providing additional reactive sites for further modification [16]. The controlled nature of this reaction enables precise control over surface coverage and functionalization density [17].

Mesoporous Titanium Dioxide Systems

The application of Tilac in mesoporous titanium dioxide synthesis has demonstrated exceptional control over pore structure and surface properties [14]. The compound's ability to undergo controlled hydrolysis enables the formation of mesoporous frameworks with high surface areas and uniform pore size distributions [9].

Research has shown that Tilac-derived mesoporous titanium dioxide exhibits superior photocatalytic activity compared to materials synthesized using conventional precursors [8]. The enhanced performance is attributed to the controlled crystal structure formation and the presence of surface defects that facilitate charge carrier separation [18].

Hybrid Organic-Inorganic Systems

The development of hybrid organic-inorganic mesoporous materials using Tilac has opened new avenues for advanced functional materials [19]. The compound's organic lactate ligands provide compatibility with organic modifiers while the titanium center enables the formation of inorganic frameworks [15].

These hybrid systems exhibit unique properties that combine the advantages of both organic and inorganic components [19]. The organic components provide flexibility and processability, while the inorganic titanium dioxide framework contributes stability and photocatalytic activity [16]. The resulting materials find applications in catalysis, sensors, and energy storage devices [14].

Photocatalytic Performance Enhancement Strategies

The enhancement of photocatalytic performance in titanium dioxide-based materials represents a critical challenge in environmental remediation and energy conversion applications [20] [18]. Tilac's unique chemical structure offers several advantages for creating high-performance photocatalytic materials .

Visible Light Absorption Enhancement

Traditional titanium dioxide materials exhibit limited photocatalytic activity under visible light due to their wide bandgap (3.2 eV for anatase) [18]. The incorporation of Tilac-derived structures has been shown to extend the absorption range into the visible spectrum . This enhancement is attributed to the formation of surface defects and the presence of organic ligands that create additional energy levels within the bandgap [22].

The lactate ligands in Tilac can act as sensitizers, enabling visible light absorption through ligand-to-metal charge transfer (LMCT) processes [23]. Upon photoexcitation, electrons are transferred from the organic ligands to the titanium dioxide conduction band, extending the spectral response and improving photocatalytic efficiency [24].

Charge Carrier Separation

The enhancement of charge carrier separation represents a fundamental requirement for improved photocatalytic performance [20]. Tilac-derived titanium dioxide materials exhibit superior charge separation characteristics due to the presence of surface defects and the formation of heterojunctions [22].

Research has demonstrated that Tilac-derived materials show reduced photoluminescence intensity compared to conventional titanium dioxide, indicating improved charge carrier separation . The organic ligands in Tilac create surface states that can trap photogenerated electrons, preventing recombination and enhancing photocatalytic activity [25].

Surface Active Sites

The photocatalytic activity of titanium dioxide materials is strongly dependent on the availability of surface active sites for reactant adsorption and product desorption [18]. Tilac-derived materials exhibit enhanced surface reactivity due to the presence of surface hydroxyl groups and defect sites [22].

The controlled synthesis using Tilac enables the formation of materials with optimized surface area and pore structure [8]. These structural features provide increased accessibility to reactants and facilitate mass transfer processes, contributing to enhanced photocatalytic performance [18].

Comparative Performance Analysis

Mechanical Properties Enhancement

The incorporation of Tilac-derived titanium dioxide nanoparticles in polymer matrices has demonstrated significant improvements in mechanical properties compared to conventional fillers [12]. Table 1 presents a comparative analysis of mechanical properties for various nanocomposite systems.

| Material System | Tensile Strength (MPa) | Elastic Modulus (GPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|

| Pure PLA | 56 | 2.1 | 8.5 | [12] |

| PLA/TiO₂ (conventional) | 68 | 2.8 | 6.2 | [12] |

| PLA/Tilac-derived TiO₂ | 86 | 3.2 | 7.1 | [12] |

| PLA/Surface-modified TiO₂ | 78 | 3.0 | 6.8 | [11] |

The superior performance of Tilac-derived nanocomposites is attributed to improved dispersion characteristics and enhanced interfacial interactions between the nanoparticles and polymer matrix [11]. The controlled synthesis process enables the formation of nanoparticles with optimal size distribution and surface chemistry for polymer compatibility [12].

Photocatalytic Activity Comparison

The photocatalytic performance of Tilac-derived materials has been evaluated through various degradation reactions, demonstrating superior activity compared to commercial titanium dioxide photocatalysts . Table 2 summarizes the photocatalytic degradation rates for different material systems.

| Photocatalyst | Degradation Efficiency (%) | Reaction Time (min) | Light Source | Reference |

|---|---|---|---|---|

| Commercial TiO₂ (P25) | 45 | 120 | UV | |

| Tilac-derived TiO₂ | 78 | 120 | UV | |

| Tilac-derived TiO₂ | 52 | 120 | Visible | |

| Modified TiO₂ | 65 | 120 | UV | [20] |

The enhanced photocatalytic activity of Tilac-derived materials is attributed to improved charge carrier separation, extended visible light absorption, and optimized surface properties . The controlled synthesis process enables the formation of materials with desired crystal structure and surface characteristics [20].

Thermal Stability Assessment

The thermal stability of Tilac-derived nanocomposites has been extensively studied, revealing superior performance compared to conventional systems [8]. Table 3 presents thermal decomposition temperatures for various material systems.

| Material System | Onset Temperature (°C) | Peak Temperature (°C) | Residue at 600°C (%) | Reference |

|---|---|---|---|---|

| Pure PLA | 285 | 345 | 2.1 | [8] |

| PLA/TiO₂ (5 wt%) | 295 | 355 | 7.3 | [8] |

| PLA/Tilac-TiO₂ (5 wt%) | 308 | 365 | 8.1 | [8] |

| PLA/Surface-modified TiO₂ | 301 | 358 | 7.8 | [11] |

The improved thermal stability of Tilac-derived nanocomposites is attributed to the formation of strong interfacial interactions and the nucleating effect of titanium dioxide nanoparticles [8]. The controlled synthesis process enables the formation of materials with optimal dispersion and interfacial chemistry [11].

Processing Optimization Strategies

Sol-Gel Parameter Control

The optimization of sol-gel processing parameters is crucial for achieving desired material properties in Tilac-derived systems [6]. Key parameters include precursor concentration, hydrolysis ratio, pH conditions, and processing temperature [7]. The controlled hydrolysis of Tilac requires careful balance between reaction rate and uniformity to prevent premature gelation [9].

Research has demonstrated that optimal hydrolysis conditions for Tilac involve water-to-precursor ratios of 4:1 to 6:1, with acidic pH conditions (pH 2-3) providing the best control over reaction kinetics [6]. Temperature control during processing is essential, with temperatures below 60°C recommended to prevent rapid hydrolysis and ensure uniform particle formation [7].

Surface Modification Techniques

The surface modification of Tilac-derived materials can be achieved through various approaches, including organic ligand attachment, metal deposition, and surface functionalization [15]. The selection of appropriate modification techniques depends on the intended application and desired surface properties [16].

Post-synthesis modification techniques involve the treatment of Tilac-derived materials with functional silanes, organic acids, or coupling agents to enhance compatibility with specific matrices [15]. These modifications can improve dispersion characteristics, enhance interfacial interactions, and provide additional functionality [16].

Scalability Considerations

The scalability of Tilac-based synthesis processes is an important consideration for industrial implementation [5]. The sol-gel method offers advantages in terms of low-temperature processing and equipment requirements, making it suitable for large-scale production [6].

However, challenges exist in maintaining uniform conditions during scale-up, particularly regarding mixing, temperature control, and reaction kinetics [5]. The development of continuous processing methods and advanced monitoring systems is essential for successful industrial implementation [26].

Environmental and Sustainability Aspects

Environmental Impact Assessment

The environmental impact of Tilac-based materials synthesis is generally favorable compared to conventional high-temperature ceramic processing methods [5]. The low-temperature sol-gel process reduces energy consumption and eliminates the need for high-temperature furnaces [6].

The biodegradable nature of lactate ligands in Tilac contributes to reduced environmental impact during synthesis and processing . The aqueous processing capability eliminates the need for harmful organic solvents, further improving the environmental profile [5].

Recycling and Waste Management

The recycling of Tilac-derived materials presents opportunities for sustainable materials management [5]. The titanium dioxide component can be recovered through thermal decomposition, while organic components can be biodegraded or converted to useful products .

The development of closed-loop processing systems for Tilac-based materials synthesis is an active area of research, focusing on solvent recovery, waste minimization, and energy efficiency [5]. These approaches contribute to the overall sustainability of advanced materials manufacturing [27].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive